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Compound of Interest

Compound Name: Methyl chlorodifluoroacetate

Cat. No.: B075499 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
chlorodifluoroacetate (MCFA), a key building block in the synthesis of fluorinated compounds

relevant to the pharmaceutical and agrochemical industries. The following sections detail the

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for MCFA,

along with generalized experimental protocols for acquiring such data.

Introduction
Methyl chlorodifluoroacetate (CAS No: 1514-87-0), with the chemical formula C₃H₃ClF₂O₂, is

a halogenated ester of significant interest in organic synthesis.[1][2] Its unique chemical

structure, featuring a difluoromethyl group, a chlorine atom, and a methyl ester, imparts specific

reactivity and makes it a valuable precursor for more complex fluorinated molecules.[3]

Accurate and thorough spectroscopic analysis is crucial for confirming the identity and purity of

this compound in research and development settings. This guide summarizes the key

spectroscopic signatures of methyl chlorodifluoroacetate.

Spectroscopic Data
The following tables summarize the key spectroscopic data for methyl chlorodifluoroacetate,

compiled from various spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For

methyl chlorodifluoroacetate, ¹H, ¹³C, and ¹⁹F NMR provide definitive information about the

arrangement of atoms.

Table 1: ¹H NMR Data for Methyl Chlorodifluoroacetate[1]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.9 Singlet 3H -OCH₃

Table 2: ¹³C NMR Data for Methyl Chlorodifluoroacetate[1]

Chemical Shift (δ) ppm Multiplicity Assignment

~160 Triplet (t) C=O

~118 Triplet (t) -CF₂Cl

~54 Singlet (s) -OCH₃

Table 3: ¹⁹F NMR Data for Methyl Chlorodifluoroacetate[1]

Chemical Shift (δ) ppm Multiplicity Assignment

~-65 Singlet -CF₂Cl

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of methyl chlorodifluoroacetate shows characteristic absorptions for the carbonyl

group and carbon-halogen bonds.[1][2]

Table 4: Key IR Absorptions for Methyl Chlorodifluoroacetate
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Wavenumber (cm⁻¹) Intensity Assignment

~1750-1735 Strong, Sharp C=O (ester carbonyl) stretch[4]

~1300-1000 Strong C-O stretch[4]

~1100-1000 Strong C-F stretch

~800-600 Medium-Strong C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.[1][2]

Table 5: Mass Spectrometry Data for Methyl Chlorodifluoroacetate

m/z Relative Intensity Assignment

144/146 Varies
[M]⁺ (Molecular ion peak,

showing isotopic pattern for Cl)

113/115 Varies [M - OCH₃]⁺

85/87 High [CF₂Cl]⁺

59 High [COOCH₃]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

These protocols are intended as a guide and may require optimization based on the specific

instrumentation and sample.

NMR Spectroscopy
Sample Preparation: A solution of methyl chlorodifluoroacetate is prepared by dissolving

approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g.,

CDCl₃). A small amount of an internal standard, such as tetramethylsilane (TMS), may be

added for chemical shift referencing.[5]
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Data Acquisition: The prepared sample is transferred to an NMR tube and placed in the

spectrometer.[6]

¹H NMR: A standard one-pulse experiment is typically used. Key parameters include a 30°

pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR: A proton-decoupled experiment is generally performed to simplify the spectrum.

A longer relaxation delay (2-5 seconds) and a larger number of scans are typically

required due to the lower natural abundance of ¹³C.

¹⁹F NMR: A one-pulse experiment is used. Since ¹⁹F has a high natural abundance and

gyromagnetic ratio, acquisition times are generally shorter than for ¹³C NMR.[7]

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are

referenced to the internal standard (TMS at 0 ppm for ¹H and ¹³C) or an external standard for

¹⁹F.[5]

IR Spectroscopy
Sample Preparation: For a liquid sample like methyl chlorodifluoroacetate, a neat

spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl

or KBr).[8][9]

Background Spectrum: A background spectrum of the empty salt plates is recorded to

account for atmospheric CO₂ and water vapor.[8]

Sample Spectrum: The salt plates with the sample are placed in the spectrometer, and the

spectrum is recorded.[8]

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to generate the final IR spectrum.[8]

Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC/MS). For direct infusion, a
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dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is

prepared.

Ionization: Electron ionization (EI) is a common method for volatile compounds like methyl
chlorodifluoroacetate. In EI, high-energy electrons bombard the sample molecules,

causing them to ionize and fragment.[10]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

[10]

Detection: The separated ions are detected, and a mass spectrum is generated by plotting

the relative abundance of ions as a function of their m/z ratio.[10]

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like methyl chlorodifluoroacetate.
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Caption: General workflow for the spectroscopic analysis of methyl chlorodifluoroacetate.

Conclusion
The spectroscopic data presented in this guide provide a detailed fingerprint for the

identification and characterization of methyl chlorodifluoroacetate. The combination of NMR,

IR, and mass spectrometry offers a robust analytical approach for researchers, scientists, and

drug development professionals working with this important fluorinated building block. The
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provided experimental protocols serve as a practical starting point for obtaining high-quality

spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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